molecular formula C8H4Br2F4O B6615484 1-bromo-3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene CAS No. 272124-01-3

1-bromo-3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene

Cat. No. B6615484
Key on ui cas rn: 272124-01-3
M. Wt: 351.92 g/mol
InChI Key: WYBUGRQZKQAZOQ-UHFFFAOYSA-N
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Patent
US07368514B2

Procedure details

3-bromophenol (0.582 mol), potassium hydroxide (0.582 mol), methyl sulfoxide (3.2 L) and xylene (0.08 L) were put in a 2-bulb flask equipped with a Dean-Stark azeotropic distillation unit, which has been purged with nitrogen. The reactor was heated to 100° C. and reaction was performed for 48 hours to remove water. The reactor was cooled to 30° C. and 1,2-dibromotetrafluoroethane (0.640 mol) was slowly dropped for 4 hours maintaining the reactor temperature below 30° C. The reaction solution was mixed at 22° C. for 12 hours, and then reaction was performed at 35° C. for 10 hours. After the reaction was completed, the reaction solution was extracted with methylene chloride diluted in water. The obtained product was washed with water for three times and dehydrated with magnesium sulfate. Methylene chloride was removed from the filtrate using a vacuum evaporator. From vacuum distillation, 3-(2-bromotetrafluoroethoxy)bromobenzene was obtained as clear liquid (boiling point: 107 to 110° C.). The yield was 72%.
Quantity
0.582 mol
Type
reactant
Reaction Step One
Quantity
0.582 mol
Type
reactant
Reaction Step One
Quantity
3.2 L
Type
reactant
Reaction Step One
Quantity
0.08 L
Type
solvent
Reaction Step One
Quantity
0.64 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[OH-].[K+].CS(C)=O.[Br:15][C:16]([F:22])([F:21])[C:17]([F:20])([F:19])Br>C1(C)C(C)=CC=CC=1>[Br:15][C:16]([F:22])([F:21])[C:17]([F:20])([F:19])[O:8][C:4]1[CH:3]=[C:2]([Br:1])[CH:7]=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.582 mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Name
Quantity
0.582 mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3.2 L
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0.08 L
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0.64 mol
Type
reactant
Smiles
BrC(C(Br)(F)F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a Dean-Stark azeotropic distillation unit, which
CUSTOM
Type
CUSTOM
Details
has been purged with nitrogen
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
to remove water
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was cooled to 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reactor temperature below 30° C
ADDITION
Type
ADDITION
Details
The reaction solution was mixed at 22° C. for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
reaction
WAIT
Type
WAIT
Details
was performed at 35° C. for 10 hours
Duration
10 h
EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted with methylene chloride
ADDITION
Type
ADDITION
Details
diluted in water
WASH
Type
WASH
Details
The obtained product was washed with water for three times
CUSTOM
Type
CUSTOM
Details
Methylene chloride was removed from the filtrate
CUSTOM
Type
CUSTOM
Details
a vacuum evaporator
DISTILLATION
Type
DISTILLATION
Details
From vacuum distillation

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
BrC(C(OC=1C=C(C=CC1)Br)(F)F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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